5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a decrease in cell proliferation .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These compounds often exhibit improved biochemical efficacy and are more likely to reach their target sites in the body .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects. It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . Furthermore, it can induce apoptosis within cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the solvent used, as evidenced by a related pyrimidine compound undergoing transformation in DMSO . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the targeted cells.
Biochemical Analysis
Biochemical Properties
Related pyrazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
In cellular studies, pyrazolopyrimidines have shown cytotoxic activities against various cell lines
Molecular Mechanism
Related compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents such as butanol and catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another class of compounds with similar biological activities and structural features.
Pyrido[2,3-D]pyrimidine: Known for their antiproliferative and antimicrobial properties.
Uniqueness
5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4-5-6(13(3)11-4)7(14)12(2)8(9)10-5/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFDNNAEAOUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N(C2=O)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.